molecular formula C12H25N B13232845 Butyl(1-cyclohexylethyl)amine

Butyl(1-cyclohexylethyl)amine

Cat. No.: B13232845
M. Wt: 183.33 g/mol
InChI Key: QZPGYUBPGMWJQX-UHFFFAOYSA-N
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Description

Butyl(1-cyclohexylethyl)amine is a useful research compound. Its molecular formula is C12H25N and its molecular weight is 183.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(1-cyclohexylethyl)butan-1-amine

InChI

InChI=1S/C12H25N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h11-13H,3-10H2,1-2H3

InChI Key

QZPGYUBPGMWJQX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1CCCCC1

Origin of Product

United States

Contextualizing Butyl 1 Cyclohexylethyl Amine Within Contemporary Amine Chemistry Research

Amine chemistry is a cornerstone of organic synthesis, with ongoing research continually expanding the applications and understanding of these nitrogen-containing organic compounds. numberanalytics.com Secondary amines, such as Butyl(1-cyclohexylethyl)amine, are a critical subclass, serving as key intermediates and building blocks in the synthesis of a wide array of more complex molecules. oup.com

Contemporary research into secondary amines often focuses on the development of novel synthetic methods, including more efficient and selective N-alkylation techniques. oup.comrsc.org The exploration of hindered secondary amines, which possess bulky substituents, is also an area of active investigation, as these structures can impart unique reactivity and selectivity in chemical transformations. acs.org Furthermore, the catalytic applications of amines and their derivatives are a significant driver of research, with amines functioning as organocatalysts in various carbon-carbon bond-forming reactions. numberanalytics.com

Within this landscape, this compound represents a specific example of a secondary amine with a combination of linear (butyl) and cyclic (cyclohexylethyl) alkyl groups. Research on such compounds contributes to a broader understanding of how different alkyl substituents on the nitrogen atom influence the amine's physical properties, reactivity, and potential applications in synthesis.

Structural Characteristics and Isomeric Considerations of Butyl 1 Cyclohexylethyl Amine

The chemical structure of Butyl(1-cyclohexylethyl)amine consists of a nitrogen atom bonded to a hydrogen atom, a butyl group, and a 1-cyclohexylethyl group. The presence of both a flexible butyl chain and a rigid cyclohexyl ring attached to the ethylamine (B1201723) backbone gives the molecule a distinct combination of steric and electronic properties.

Interactive Data Table: Structural and Physical Properties

PropertyValue
CAS Number 169516-15-8
Molecular Formula C12H25N
Molecular Weight 183.34 g/mol
IUPAC Name N-butyl-1-cyclohexylethanamine

Note: The data in this table is compiled from various chemical suppliers and databases. chemsrc.combldpharm.comsigmaaldrich.com

A key structural feature of this compound is the presence of a stereocenter at the first carbon of the ethyl group (the carbon atom attached to both the cyclohexyl ring and the amine nitrogen). This chirality means that the compound can exist as two non-superimposable mirror images, or enantiomers:

(R)-Butyl(1-cyclohexylethyl)amine

(S)-Butyl(1-cyclohexylethyl)amine

The specific stereochemistry of the molecule can significantly influence its interactions with other chiral molecules, a principle of fundamental importance in asymmetric synthesis and medicinal chemistry. The synthesis of enantiomerically pure or enriched chiral amines is a major focus of modern organic chemistry. chemicalbook.com

Overview of Research Significance for Cyclohexylethylamine Derivatives in Synthetic Methodologies

Methodologies for the Construction of the Cyclohexylethylamine Core

The formation of the 1-cyclohexylethylamine scaffold, a key intermediate for Butyl(1-cyclohexylethyl)amine, is primarily achieved through two effective strategies: reductive amination of 1-cyclohexylethanone (B3024942) and alkylation-based approaches.

Reductive Amination Strategies for 1-Cyclohexylethylamine Synthesis

Reductive amination is a highly efficient one-pot method for synthesizing amines from carbonyl compounds. nih.govsemanticscholar.org This process involves the reaction of a ketone, in this case, 1-cyclohexylethanone, with an amine source, followed by reduction of the in-situ formed imine. semanticscholar.org

The synthesis of enantiomerically pure amines is of paramount importance, particularly in the pharmaceutical industry. Asymmetric reductive amination provides a direct route to chiral amines like 1-cyclohexylethylamine. nih.gov This can be achieved by employing chiral auxiliaries or chiral catalytic systems.

Chiral auxiliaries, such as (R)- or (S)-α-methylbenzylamine, can be reacted with the ketone to form a chiral imine intermediate. Subsequent diastereoselective reduction and removal of the auxiliary group yield the desired chiral amine. x-mol.comnih.gov For instance, the use of (S)-α-methylbenzylamine in the reductive amination of a ketone-amino acid derivative has been shown to produce the corresponding di-amino acid derivative with a high diastereomeric ratio of 86:14. nih.gov

Alternatively, asymmetric hydrogenation of the prochiral imine intermediate can be accomplished using transition metal catalysts complexed with chiral ligands. nih.govacs.org Catalysts based on iridium, rhodium, and ruthenium, combined with various chiral phosphine (B1218219) ligands, have demonstrated high enantioselectivities in the synthesis of chiral amines. nih.govacs.orggoogle.com For example, an iridium complex with a chiral phosphine ligand has been used for the direct asymmetric reductive amination of aryl ketones, yielding chiral amines with high stereoselectivity. google.com

Here is an interactive data table summarizing the asymmetric synthesis of chiral amines:

Catalyst/AuxiliaryKetone SubstrateProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Ir-Xyliphos complexMethoxyacetoneChiral amine precursor78% ee google.com
(S)-α-methylbenzylamineKetone-amino acid derivativeDi-amino acid derivative86:14 dr nih.gov
Chiral boro-phosphate2,2-disubstituted 1,3-cyclopentadionesChiral β-amino ketonesHigh ee organic-chemistry.org

The presence of acids, both Lewis and Brønsted, can significantly influence the outcome of reductive amination reactions. nih.govresearchgate.net Lewis acids, such as titanium(IV) isopropoxide (Ti(O-i-Pr)4) or zinc acetate (B1210297) dihydrate, can activate the ketone towards nucleophilic attack by the amine and facilitate the formation of the imine intermediate. x-mol.comresearchgate.net The use of a Lewis acid like Ti(O-i-Pr)4 in conjunction with a reducing agent like sodium borohydride (B1222165) has been shown to be effective in one-pot condensation-reduction reactions. nih.gov In some cases, the absence of a Lewis acid can lead to significant formation of alcohol byproducts. x-mol.com

Brønsted acids, such as acetic acid, are often used to catalyze the dehydration step leading to the imine and to maintain a suitable pH for the reaction. organic-chemistry.orgacs.org DFT studies have shown that Brønsted acids can play a crucial role by assembling the reactant geometry and providing a proton source. nih.gov The catalytic activity of both Lewis and Brønsted acids is critical in facilitating the hydride transfer from the reducing agent to the imine. nih.gov

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them attractive for industrial applications. semanticscholar.orggoogle.com In the context of chiral amine synthesis, heterogeneous metal catalysts, such as Raney-Ni, Pt/C, Pd/C, and Ru/C, are commonly used for the hydrogenation of the imine intermediate. x-mol.comgoogle.com

The choice of the heterogeneous catalyst can be crucial for achieving high yield and diastereoselectivity in asymmetric reductive amination. x-mol.com For instance, in the synthesis of secondary amines via one-pot amination of aldehydes and ketones, various supported metal catalysts have been investigated. semanticscholar.org Furthermore, the integration of heterogeneous metal catalysis with enzymatic systems presents a promising eco-friendly approach for the synthesis of optically active amines. google.com The development of efficient and reusable heterogeneous catalysts is a key area of research for the sustainable production of chiral amines. nih.gov

Alkylation-Based Approaches for Amine Formation

Alkylation reactions provide an alternative route to the synthesis of the cyclohexylethylamine core. These methods typically involve the formation of a carbon-nitrogen bond through the reaction of a nucleophilic amine with an electrophilic cyclohexylethyl moiety.

Nucleophilic substitution reactions are a fundamental tool in organic synthesis for forming new bonds. libretexts.org In the context of synthesizing this compound, a primary or secondary amine can act as a nucleophile and displace a suitable leaving group attached to the 1-cyclohexylethyl scaffold. youtube.com This approach, however, can be prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. youtube.com

To circumvent this issue, strategies such as the Stork enamine synthesis can be employed, where a ketone is first converted to an enamine, which then acts as the nucleophile in an alkylation reaction. youtube.com Following alkylation, the enamine can be hydrolyzed back to the ketone, effectively achieving α-alkylation. youtube.com Another approach involves the deconjugative α-alkylation of α,β-unsaturated aldehydes, which allows for the introduction of an alkyl group at the α-position. nih.gov

Control of Mono- and Poly-Alkylation in Amine Synthesis

A significant challenge in the synthesis of secondary amines via N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. rsc.orglibretexts.orgmasterorganicchemistry.com The nucleophilicity of the nitrogen atom increases with each alkylation, making the secondary amine product more reactive than the primary amine starting material. masterorganicchemistry.comnih.gov To achieve selective mono-alkylation, several strategies have been developed.

One effective method involves a competitive deprotonation/protonation strategy. rsc.orgrsc.org By using the hydrobromide salt of the primary amine and a carefully selected non-nucleophilic base, the primary amine can be selectively deprotonated and react with an alkyl halide. rsc.orgrsc.org The resulting secondary amine is immediately protonated, rendering it unreactive towards further alkylation. rsc.orgrsc.org This approach has been successfully applied to a wide range of primary amines and alkyl bromides under mild conditions. rsc.orgrsc.org

Another approach utilizes specific reagents to promote mono-alkylation. For instance, cesium hydroxide (B78521) has been shown to be highly effective in promoting the selective N-monoalkylation of primary amines with alkyl halides, minimizing the formation of dialkylated products. organic-chemistry.orggoogle.com The "cesium effect" is attributed to the unique properties of the cesium cation. rsc.org Additionally, methods such as reductive amination using aldehydes or the use of alkylating agents like dialkyl sulfates can also be controlled to favor mono-alkylation. rsc.org The use of a copper-gold mixed photocatalytic system has also demonstrated precise control over mono- and di-alkylation by tuning reaction conditions such as the solvent. nih.gov

The choice of solvent can also play a crucial role. Aprotic solvents can influence the basicity of the amines, which is governed by electronic factors, while protic solvents affect basicity through both electronic factors and the degree of solvation. rsc.org

Table 1: Comparison of Strategies for Controlled Mono-Alkylation

StrategyKey PrincipleAdvantagesDisadvantages
Competitive Deprotonation/Protonation Selective deprotonation of the primary amine hydrobromide salt, followed by protonation of the secondary amine product. rsc.orgrsc.orgHigh selectivity for mono-alkylation, mild reaction conditions. rsc.orgrsc.orgRequires careful selection of base and stoichiometric control.
Cesium Hydroxide Utilizes the "cesium effect" to promote mono-alkylation. rsc.orgorganic-chemistry.orggoogle.comHigh chemoselectivity, applicable to a variety of substrates. organic-chemistry.orggoogle.comCesium bases can be more expensive than other common bases.
Photocatalysis (Cu-Au) Tuning reaction conditions (e.g., solvent) to control selectivity between mono- and di-alkylation. nih.govPrecise control, mild conditions. nih.govRequires a photocatalytic setup.
Reductive Amination Reaction of an amine with a carbonyl compound, followed by reduction.Can be highly selective for mono-alkylation.Requires a suitable carbonyl compound and a reducing agent.

Alternative Synthetic Pathways to Optically Active 1-Cyclohexylethylamine

The chiral nature of 1-cyclohexylethylamine necessitates enantioselective synthetic methods to obtain the desired stereoisomer.

Hydrolytic methods offer another avenue to enantiopure 1-cyclohexylethylamine. One such route involves the hydrolysis of an N-acylated derivative. For example, the hydrolysis of N-acetylamino-1-cyclohexylethylamine in the presence of hydrobromic acid in water can yield optically active 1-cyclohexylethylamine. google.com This precursor can be obtained through the asymmetric hydrogenation of its corresponding enamide. google.com Another strategy employs a chiral auxiliary, such as a t-butyl sulfonamide, to direct the stereochemistry of the amine synthesis. This multi-step process, while effective, can involve expensive reagents and challenging purification steps. google.com

Directed N-Alkylation for the Formation of this compound

Once optically active 1-cyclohexylethylamine is obtained, the final step is the selective introduction of an n-butyl group to form this compound.

The selective N-alkylation of a primary amine, in this case, 1-cyclohexylethylamine, with an n-butyl group can be achieved through several established methods. The direct reaction with a butyl halide (e.g., butyl bromide or iodide) is a straightforward approach. rsc.org To control the reaction and prevent over-alkylation, the strategies discussed in section 2.1.2.2 are applicable. Using a cesium base like cesium hydroxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can effectively promote mono-N-butylation. organic-chemistry.orggoogle.com

Reductive amination offers another selective route. This would involve reacting 1-cyclohexylethylamine with butanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often highly selective for mono-alkylation.

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a more recent and sustainable approach. acs.orgnih.gov In this process, a catalyst, typically a ruthenium or iridium complex, temporarily "borrows" hydrogen from an alcohol (in this case, butanol) to oxidize it to an aldehyde. acs.orgnih.gov The aldehyde then reacts with the amine to form an imine, and the catalyst returns the hydrogen to reduce the imine to the secondary amine. acs.org This method avoids the need for pre-synthesized aldehydes and often exhibits high selectivity. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the N-butylation reaction. Key parameters to consider include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

For direct alkylation with a butyl halide, the concentration of the base and the reaction time are critical factors. google.comresearchgate.net For example, when using sodium hydride as a base, increasing the equivalents can improve the yield of the monoalkylated product, but may also lead to the formation of the dialkylated byproduct. researchgate.net The choice of solvent can also significantly impact the reaction outcome. sciencemadness.org

In reductive amination, the choice of reducing agent and the pH of the reaction medium can influence the efficiency and selectivity.

For borrowing hydrogen catalysis, the catalyst loading, reaction temperature, and time are important variables to optimize. nih.gov For example, a study on N-alkylation of aromatic amines with alcohols using a commercially available ruthenium complex found that a catalyst loading of 2 mol% in toluene (B28343) at a specific temperature for 24 hours provided high yields of the secondary amine. nih.gov

Table 2: Key Parameters for Optimization of N-Butylation

ParameterInfluence on the Reaction
Base The type and amount of base can control the deprotonation of the amine and influence the rate and selectivity of the reaction. researchgate.net
Solvent The polarity and protic/aprotic nature of the solvent can affect the solubility of reactants and the basicity of the amine. rsc.orgsciencemadness.org
Temperature Reaction temperature affects the rate of reaction. Higher temperatures may lead to faster reactions but can also promote side reactions or decomposition.
Reactant Stoichiometry The ratio of the amine to the alkylating agent can be adjusted to favor mono-alkylation and minimize over-alkylation.
Catalyst (for borrowing hydrogen) The choice of metal and ligand, as well as the catalyst loading, are critical for the efficiency and selectivity of the borrowing hydrogen process. nih.gov

Fundamental Reactivity Patterns of Secondary Amines

Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, exhibit a rich and varied chemical reactivity. This reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties to the molecule.

Nucleophilicity and Basicity in Organic Reactions

The lone pair of electrons on the nitrogen atom of a secondary amine allows it to act as a Lewis base, donating this electron pair to an electrophile. This fundamental property underpins its reactivity in a vast number of organic reactions. Basicity refers to the ability of the amine to accept a proton (a Brønsted-Lowry base), while nucleophilicity describes its ability to attack an electron-deficient center to form a new covalent bond.

In the case of this compound, the nitrogen atom is flanked by a butyl group and a 1-cyclohexylethyl group. The butyl group, being an alkyl group, is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. This enhanced electron density generally leads to increased basicity and nucleophilicity compared to ammonia (B1221849) or primary amines.

Influence of Steric and Electronic Factors on Amine Reaction Pathways

While electronic effects enhance the reactivity of the amine, steric factors play a crucial and often competing role. The 1-cyclohexylethyl group in this compound is sterically demanding. This bulkiness can hinder the approach of the amine's nucleophilic nitrogen to an electrophilic center, thereby slowing down the rate of reaction.

The interplay between these electronic and steric effects is critical in determining the reaction pathway. For instance, while the electron-donating butyl group makes the nitrogen a stronger nucleophile, the bulky 1-cyclohexylethyl group may favor reactions with less sterically hindered electrophiles. In reactions where the transition state is sensitive to steric crowding, the bulky substituent can significantly influence the regioselectivity and stereoselectivity of the outcome.

Derivatization and Functional Group Interconversions

The transformation of the secondary amine functionality in this compound into other functional groups is a key aspect of its synthetic utility. These derivatization reactions allow for the construction of more complex molecules.

Acylation Reactions Leading to Amide Derivatives

Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

For this compound, acylation would lead to the formation of an N-butyl-N-(1-cyclohexylethyl)amide. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride). The presence of a base, such as pyridine (B92270) or triethylamine, is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. While the nucleophilicity of the amine is sufficient for the reaction to occur, the significant steric hindrance around the nitrogen atom due to the 1-cyclohexylethyl group might necessitate more forcing reaction conditions or the use of more reactive acylating agents to achieve high yields.

Acylating AgentAmineProductTypical Conditions
Acetyl ChlorideThis compoundN-acetyl-N-butyl(1-cyclohexylethyl)amineInert solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0°C to RT
Benzoyl ChlorideThis compoundN-benzoyl-N-butyl(1-cyclohexylethyl)amineInert solvent, Base, 0°C to RT
Acetic AnhydrideThis compoundN-acetyl-N-butyl(1-cyclohexylethyl)amineNeat or in a solvent, often requires heating

Table 1: Representative Acylation Reactions of this compound. This table illustrates the expected products from the acylation of the target amine with common acylating agents.

Reactions with Carbonyl Compounds: Imine and Enamine Formation

The reaction of secondary amines with aldehydes and ketones is a classic transformation that typically leads to the formation of enamines. worktribe.com Unlike primary amines which form imines (compounds with a C=N double bond), secondary amines lack the second proton on the nitrogen necessary for the final deprotonation step to form an imine. peerj.com

The reaction of this compound with an aldehyde or a ketone would initially involve the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. worktribe.com This is followed by acid-catalyzed dehydration. Since the nitrogen atom in the resulting iminium ion intermediate has no protons, a proton is instead removed from an adjacent carbon atom (the α-carbon of the original carbonyl compound) to form a C=C double bond, yielding an enamine. peerj.com The steric bulk of the 1-cyclohexylethyl group would likely influence the rate of the initial nucleophilic attack and could also affect the regioselectivity of deprotonation if the carbonyl compound has non-equivalent α-protons.

Carbonyl CompoundAmineIntermediateProduct
PropanalThis compoundIminium ionN-butyl-N-(1-cyclohexylethyl)-1-propen-1-amine
CyclohexanoneThis compoundIminium ion1-(N-butyl-N-(1-cyclohexylethyl)amino)cyclohex-1-ene

Table 2: Expected Products of Enamine Formation with this compound. This table shows the anticipated enamine products from the reaction of the target amine with representative aldehydes and ketones.

Substitution Reactions with Electrophiles (e.g., Halogenoalkanes)

Secondary amines can act as nucleophiles in substitution reactions with electrophiles like halogenoalkanes (alkyl halides). This reaction, known as N-alkylation, leads to the formation of tertiary amines. The reaction typically proceeds via an S(_N)2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the halogenoalkane, displacing the halide ion.

The N-alkylation of this compound would yield a tertiary amine. For example, reaction with methyl iodide would produce N-butyl-N-methyl-(1-cyclohexylethyl)amine. However, the success of this reaction is highly dependent on the steric hindrance of both the amine and the alkylating agent. The bulky 1-cyclohexylethyl group would significantly shield the nitrogen's lone pair, making it a less effective nucleophile, especially towards sterically hindered haloalkanes (e.g., secondary or tertiary halides). google.comresearchgate.net To achieve successful alkylation, it is often necessary to use a highly reactive, sterically unhindered primary haloalkane and potentially higher reaction temperatures. Over-alkylation to form a quaternary ammonium salt is also a possibility if the resulting tertiary amine is still sufficiently nucleophilic and reacts further with the haloalkane.

HalogenoalkaneAmineProductTypical Mechanism
Methyl IodideThis compoundN-butyl-N-methyl-(1-cyclohexylethyl)amineS(_N)2
Ethyl BromideThis compoundN-butyl-N-ethyl-(1-cyclohexylethyl)amineS(_N)2
Isopropyl BromideThis compoundLow to no reactionS(_N)2 (sterically hindered)

Table 3: Representative N-Alkylation Reactions of this compound. This table illustrates the expected outcomes of reacting the target amine with various halogenoalkanes, highlighting the impact of steric hindrance.

Advanced Transformation Studies

The unique structural characteristics of this compound, particularly its steric bulk around the nitrogen center, make it an interesting candidate for advanced transformation studies. These reactions often exploit the steric hindrance to control selectivity or to enable novel reaction pathways.

Unconventional Elimination Reactions (e.g., Hofmann Elimination)

The Hofmann elimination is a classic organic reaction that converts amines into alkenes. Unlike many other elimination reactions that follow Zaitsev's rule to produce the most substituted (and stable) alkene, the Hofmann elimination is renowned for typically yielding the least substituted alkene, a result known as the Hofmann rule. This preference is generally attributed to the steric bulk of the leaving group.

For a secondary amine like this compound, the Hofmann elimination process would first require its conversion into a quaternary ammonium salt. This is typically achieved through exhaustive methylation, where the amine is treated with an excess of a methylating agent, such as methyl iodide. bldpharm.com This converts the secondary amine into a tertiary amine, which is then further methylated to a quaternary ammonium iodide. Subsequent treatment with silver oxide and water replaces the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide. nih.govgoogle.com

Upon heating, this quaternary ammonium hydroxide undergoes an E2 elimination. The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). The bulky quaternary ammonium group serves as the leaving group. msu.edu

In the case of the quaternized derivative of this compound, there are two potential sites for elimination on the butyl group and one on the ethyl portion of the cyclohexylethyl group. The steric hindrance of the large trimethylated amine leaving group makes the abstraction of a proton from the least sterically hindered β-carbon the most favorable pathway. acs.org This leads to the formation of the "Hofmann product," the least substituted alkene.

Expected Products of Hofmann Elimination of Quaternized this compound

Reactant β-Proton Site Major Alkene Product Minor Alkene Product Amine Byproduct
N-butyl-N-(1-cyclohexylethyl)-N,N-dimethylammonium hydroxide C1 of butyl group 1-Butene (B85601) - N,N-dimethyl(1-cyclohexylethyl)amine
N-butyl-N-(1-cyclohexylethyl)-N,N-dimethylammonium hydroxide C2 of butyl group 2-Butene - N,N-dimethyl(1-cyclohexylethyl)amine

This table illustrates the expected products based on the principles of the Hofmann elimination. The formation of 1-butene is generally favored due to the accessibility of the terminal protons.

Application in Complex Organic Synthesis Sequences

Secondary amines are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and natural products. Sterically hindered secondary amines like this compound can be particularly valuable in controlling the selectivity of certain reactions. Their bulky nature can prevent over-alkylation, a common side reaction when using less hindered amines. chemicalbook.com

While specific documented uses of this compound in complex multi-step syntheses are not widely reported in publicly available literature, its structural motifs suggest potential applications. For instance, it could be employed in reductive amination reactions to introduce the butyl(1-cyclohexylethyl)amino group into a molecule. chemicalbook.com This reaction involves the condensation of the amine with a ketone or aldehyde to form an iminium ion, which is then reduced in situ to the corresponding amine. The steric hindrance of this compound would likely influence the stereochemical outcome of such a reaction, a feature that can be exploited in asymmetric synthesis.

Furthermore, the synthesis of secondary amines itself is a crucial aspect of organic chemistry. Methods like the reaction of a primary amine with an alkyl halide or the reduction of an amide can be employed. chemicalbook.com The synthesis of this compound would likely involve the reaction of 1-cyclohexylethylamine with a butyl halide or the reductive amination of cyclohexyl methyl ketone with butylamine.

Potential Synthetic Routes to this compound

Reactant 1 Reactant 2 Reaction Type Product
1-Cyclohexylethylamine 1-Bromobutane N-Alkylation This compound

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating the intermediates. Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. These reactions are highly valued for their efficiency and atom economy.

Secondary amines are common components in several important MCRs. For example, the Mannich reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (like a ketone). nih.gov The amine and aldehyde first react to form an iminium ion, which then acts as an electrophile for the enol form of the ketone.

Given its nature as a secondary amine, this compound could theoretically participate in Mannich-type reactions. The steric hindrance it provides might influence the reaction rate and potentially the selectivity if chiral ketones are used.

Another relevant MCR is the Petasis reaction (or borono-Mannich reaction), which involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. nih.gov This reaction is also believed to proceed through an iminium ion intermediate. The use of a sterically demanding amine like this compound could be explored to influence the diastereoselectivity of this reaction.

While specific examples detailing the participation of this compound in cascade or multicomponent reactions are scarce in the literature, its functional group makes it a plausible candidate for such transformations. Research in this area would be valuable to explore the synthetic utility of this and other sterically hindered secondary amines.

Illustrative Multicomponent Reaction Involving a Secondary Amine

Reaction Name Component A Component B Component C General Product
Mannich Reaction Secondary Amine Formaldehyde Ketone β-Aminoketone

Stereochemical Control and Chiral Applications of Butyl 1 Cyclohexylethyl Amine Derivatives

Principles of Chirality and Stereoisomerism in Amine Systems

Enantiomers and Diastereomers of Cyclohexylethylamine Derivatives

For a molecule like 1-cyclohexylethylamine, the carbon atom attached to the methyl group, the cyclohexyl group, the amino group, and a hydrogen atom is a stereocenter. This results in the existence of two non-superimposable mirror images known as enantiomers: (R)-1-cyclohexylethylamine and (S)-1-cyclohexylethylamine. nih.govsigmaaldrich.com These enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light and their reactivity with other chiral compounds. wikipedia.org

When an additional stereocenter is introduced into the molecule, for instance, by modification of the amine group or the cyclohexyl ring, diastereomers can be formed. Unlike enantiomers, diastereomers are stereoisomers that are not mirror images of each other. nih.gov Consequently, they have different physical and chemical properties, which allows for their separation using standard laboratory techniques like chromatography or crystallization. nih.govresearchgate.net

Conformational Analysis and Stereochemical Impact on Reactivity

The cyclohexyl group in Butyl(1-cyclohexylethyl)amine derivatives is not static; it exists predominantly in a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions. The position of the ethylamine (B1201723) group on the cyclohexane (B81311) ring significantly influences the molecule's reactivity. The bulkier group generally prefers the equatorial position to reduce steric hindrance. This conformational preference is a key factor in stereoselective reactions, as it dictates the accessibility of the reactive sites and can create a biased environment for the approach of reagents. This steric shielding is a fundamental principle exploited in asymmetric synthesis to favor the formation of one stereoisomer over another.

Role of 1-Cyclohexylethylamine Derivatives as Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is typically removed after the desired stereochemistry has been established and can often be recovered for reuse. wikipedia.org Derivatives of 1-cyclohexylethylamine are effective chiral auxiliaries due to the rigid and bulky nature of the cyclohexyl group, which provides excellent stereochemical control. sigmaaldrich.com

Design and Synthesis of Chiral Auxiliaries Featuring the Cyclohexylethyl Moiety

The design of effective chiral auxiliaries based on the 1-cyclohexylethylamine framework focuses on creating a sterically demanding and conformationally rigid structure. This is often achieved by converting the primary amine into a secondary amine or an amide. The synthesis typically starts from readily available enantiopure (R)- or (S)-1-cyclohexylethylamine. sigmaaldrich.comsigmaaldrich.com This starting material can then be reacted with various electrophiles to introduce the desired functionality, creating a library of auxiliaries for different applications. The goal is to design an auxiliary that effectively shields one face of the reacting molecule, forcing an incoming reagent to attack from the less hindered side.

Performance in Asymmetric Induction for Carbon-Carbon Bond Formations

Derivatives of cyclohexylethylamine have demonstrated high efficiency in directing asymmetric carbon-carbon bond-forming reactions, which are crucial for building complex molecular skeletons. sigmaaldrich.comnih.gov For example, when used in alkylation reactions of enolates, the chiral auxiliary guides the approach of the electrophile, leading to the preferential formation of one diastereomer. The effectiveness of this asymmetric induction is measured by the diastereomeric excess (d.e.). High diastereomeric excesses, often exceeding 90%, have been reported for reactions employing cyclohexyl-based chiral auxiliaries. sigmaaldrich.com

Below is a table summarizing the performance of a representative chiral auxiliary derived from a cyclohexyl-based amine in an asymmetric alkylation reaction.

EntryElectrophile (R-X)Product Diastereomeric Excess (d.e.)Yield (%)
1Methyl Iodide94%80%
2Benzyl Bromide95%81%
3Allyl Bromide90%76%
4Dodecyl Iodide90%85%

This table presents illustrative data based on typical results for cyclohexyl-based chiral auxiliaries in asymmetric alkylation reactions, as specific data for this compound was not available. sigmaaldrich.com

This compound Derivatives as Chiral Ligands in Asymmetric Catalysis

In addition to their role as stoichiometric chiral auxiliaries, derivatives of this compound can be employed as chiral ligands in asymmetric catalysis. researchgate.net In this approach, a small amount of a chiral ligand coordinates to a metal center to form a chiral catalyst. This catalyst can then turn over many molecules of the substrate, making it a more atom-economical and efficient method for asymmetric synthesis. sigmaaldrich.com

The design of these ligands often involves incorporating donor atoms, such as phosphorus or nitrogen, that can effectively coordinate with transition metals like rhodium, palladium, or copper. researchgate.netnih.gov For instance, aminophosphine (B1255530) ligands derived from chiral amines can be synthesized and used in catalytic processes like asymmetric hydrogenation or hydroformylation. researchgate.netnih.gov The steric and electronic properties of the this compound moiety would play a critical role in creating a chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. The enantiomeric excess (e.e.) is a measure of the success of such a reaction.

The following table shows representative results for an asymmetric reaction catalyzed by a complex formed with a chiral aminophosphine ligand.

EntrySubstrateCatalystEnantiomeric Excess (e.e.)Conversion (%)
1Styrene[Rh(COD)(L)]BF451%>95%
2Vinyl Acetate (B1210297)[Rh(COD)(L)]BF445%>95%

This table provides representative data for a rhodium-catalyzed hydroformylation using a chiral aminophosphine ligand (L) to illustrate the potential application, as specific catalytic data for this compound derivatives was not available.* researchgate.netnih.gov

Advanced Analytical and Computational Methodologies for Research on Butyl 1 Cyclohexylethyl Amine

Advanced Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and stereochemistry. For a chiral amine like Butyl(1-cyclohexylethyl)amine, a combination of techniques would be required for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Characterization for Dynamic Processes and Conformational Preferences

Standard 1H and 13C NMR would confirm the basic connectivity of this compound. However, advanced NMR techniques would be essential to understand its complex structural features. Two-dimensional NMR (2D-NMR) experiments such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would map out the carbon-hydrogen framework.

A critical aspect for a flexible molecule like this would be the study of its conformational preferences, particularly the orientation of the butyl and cyclohexyl groups relative to the chiral center. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide through-space correlations between protons, offering insights into their spatial proximity and thus the molecule's preferred conformations in solution. Variable Temperature (VT) NMR studies could also reveal information about dynamic processes, such as the rate of nitrogen inversion or restricted bond rotations, by observing changes in the NMR spectra as a function of temperature.

Circular Dichroism (CD) Spectroscopy: Detailed Analysis of Helical and Chiral Secondary Structures

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light. While often associated with the secondary structures of large biomolecules, CD is also highly valuable for small molecules containing a chromophore near a stereocenter. The amine group in this compound does not have a strong chromophore in the accessible UV-Vis range. However, derivatization of the amine to introduce a chromophoric group (e.g., forming an amide or a benzoyl derivative) would allow for CD analysis. The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), would be directly related to the absolute configuration of the chiral center. Theoretical calculations using time-dependent density functional theory (TD-DFT) could then be employed to predict the CD spectrum for a known configuration (R or S), and comparison with the experimental spectrum would allow for an unambiguous assignment of the absolute stereochemistry.

X-ray Crystallography: High-Resolution Structural Determination for Absolute Configuration and Crystal Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction experiment on a suitable crystal of this compound or one of its salts (e.g., hydrochloride or tartrate) would provide precise atomic coordinates. This high-resolution data would unequivocally establish the molecule's bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule, X-ray crystallography using anomalous dispersion effects can determine the absolute configuration of the stereocenter without ambiguity. Furthermore, the resulting crystal structure would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack together in the solid state. This information is vital for understanding the physical properties of the compound.

Chromatographic Methodologies for Enhanced Resolution and Purity Assessment

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For a chiral substance like this compound, specialized chromatographic techniques are necessary to resolve its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The synthesis of a single enantiomer of this compound would require a method to determine its enantiomeric purity, or enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

The selection of the appropriate CSP is critical and is often based on the class of the compound. For a primary amine like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, resulting in their separation into two distinct peaks in the chromatogram. By integrating the area of each peak, the ratio of the two enantiomers can be accurately calculated, thus determining the enantiomeric excess.

Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Resolution

Enantiomer Retention Time (min) Peak Area
(R)-Butyl(1-cyclohexylethyl)amine 8.54 97.5
(S)-Butyl(1-cyclohexylethyl)amine 10.21 2.5

| Enantiomeric Excess (ee) | | 95.0% |

Advanced Gas Chromatography (GC) Applications for Volatile Amine Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. While primary amines can sometimes exhibit poor peak shape due to their basicity and hydrogen-bonding capabilities, derivatization can overcome these issues. Converting the amine into a less polar, more volatile derivative, such as a trifluoroacetamide, can significantly improve chromatographic performance.

For chiral analysis, a chiral capillary column can be used in GC. Similar to chiral HPLC, the stationary phase of these columns is chiral and allows for the separation of enantiomers. This method can be highly sensitive, especially when coupled with a mass spectrometer (GC-MS), providing both separation and structural information. Advanced GC techniques, such as multidimensional GC (MDGC), could offer even higher resolution for complex samples by using multiple columns with different selectivities.

Computational Chemistry and Molecular Modeling Approaches

The investigation of this compound and its potential derivatives is significantly enhanced by advanced computational methodologies. These in silico techniques provide deep insights into the molecule's behavior at an atomic level, guiding experimental research and accelerating the discovery of new applications. Computational chemistry and molecular modeling serve as a powerful lens to examine electronic structures, predict stability, map conformational landscapes, and rationally design novel compounds with tailored properties.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations in modern chemistry, offering a balance between accuracy and computational cost. For this compound, DFT is instrumental in elucidating its fundamental electronic properties, thermodynamic stability, and potential reaction pathways.

Researchers employ DFT to calculate a range of molecular properties that govern the chemical behavior of this compound. These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles with high precision. The electronic structure is described through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby elucidating how this compound interacts with other reagents.

In the context of reaction mechanisms, DFT is used to map the potential energy surface of a chemical reaction. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies. acs.org This allows for the theoretical investigation of, for example, the N-alkylation or acylation of this compound, providing insights that are crucial for optimizing synthetic procedures. Studies on related chiral amides have utilized DFT calculations with functionals like M06-2X and basis sets such as Def2TZVP to optimize geometries and calculate vibrational frequencies, which can be compared with experimental spectroscopic data for structural validation. unipd.it Similarly, investigations into peptoid structures containing the (S)-1-cyclohexylethyl side chain have used DFT to understand the energetics of cis-trans amide bond isomerism, a key factor in their conformational preferences. dtu.dk

Table 1: Conceptual DFT-Calculated Properties for this compound

Property Description Potential Insight
Optimized Geometry Lowest energy 3D arrangement of atoms. Provides precise bond lengths and angles.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Correlates with chemical reactivity and stability.
Mulliken Atomic Charges Distribution of electron charge among atoms. Identifies nucleophilic and electrophilic centers.

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal the conformational landscape and intermolecular interactions of this compound.

A key application of MD is the exploration of the conformational space available to the flexible butyl and cyclohexylethyl groups. The molecule can adopt numerous spatial arrangements (conformers) due to the rotation around its single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with biological targets or material surfaces. Research on peptoids incorporating the N-(S)-(1-cyclohexyl-ethyl)glycine monomer has utilized MD simulations to analyze their dynamic behavior and helical conformations. unipi.itnih.gov

MD simulations are also powerful tools for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can observe how the molecule interacts with its environment through hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, MD can elucidate the structure of the solvation shell around the amine group. When studying polymers derived from 1-cyclohexylethylamine, MD simulations have been used to confirm their helical nature in aqueous environments, highlighting the role of intermolecular forces in defining macromolecular structure. researchgate.net These simulations provide detailed information on the stability and dynamics of such interactions, which are fundamental to understanding the compound's role in various chemical and biological processes.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

Conformer ID Dihedral Angle (C-N-C-C) Relative Potential Energy (kcal/mol) Population (%)
Conf-1 -175° (anti) 0.00 65
Conf-2 +65° (gauche) 1.25 25

| Conf-3 | -65° (gauche) | 1.30 | 10 |

In Silico Screening and Design of Novel Amine Derivatives for Specific Applications

Building on the insights from DFT and MD, in silico screening provides a high-throughput computational strategy to design and evaluate novel derivatives of this compound for specific applications. This approach is central to modern drug discovery and materials science, enabling the rapid assessment of vast virtual libraries of compounds before committing to costly and time-consuming laboratory synthesis. ijrpr.com

The process begins with the creation of a virtual library of candidate molecules, which are structural analogs of the parent compound, this compound. These derivatives can be designed by systematically modifying different parts of the molecule, such as adding various functional groups to the cyclohexyl ring or altering the butyl chain.

Once the library is established, a series of computational filters are applied. Initially, compounds are screened for "drug-likeness" or other desirable physicochemical properties using criteria like Lipinski's Rule of Five. nih.gov This step eliminates molecules that are unlikely to be orally bioavailable or possess other unfavorable properties. Subsequently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted using specialized software to flag potentially toxic or metabolically unstable candidates. ijpsjournal.compreprints.org

The most promising candidates are then subjected to molecular docking simulations. ajgreenchem.com This technique predicts the preferred orientation of a ligand (the amine derivative) when bound to a specific receptor or enzyme active site to form a stable complex. The docking process calculates a "docking score," which estimates the binding affinity between the ligand and the target. nih.gov Derivatives with the highest predicted binding affinities are prioritized for synthesis and experimental validation. This methodology has been successfully applied to design novel amine derivatives as potential anticancer, antibacterial, and antifungal agents by targeting specific enzymes or proteins. acs.orgmdpi.com

Table 3: General Workflow for In Silico Screening of this compound Derivatives

Step Methodology Purpose Example Output
1. Library Design Combinatorial enumeration Generate a large, diverse set of virtual derivatives. 10,000 unique structures based on the core scaffold.
2. Property Filtering Lipinski's Rule of Five, ADMET prediction Remove compounds with poor pharmacokinetic profiles. 2,500 candidate compounds pass the initial filters.
3. Molecular Docking Structure-based virtual screening Predict binding mode and affinity to a biological target. Docking scores and binding poses for each candidate.

| 4. Hit Selection | Score-based ranking | Prioritize the most promising candidates for synthesis. | Top 50 compounds with the best docking scores. |


Future Directions and Emerging Research Frontiers in Butyl 1 Cyclohexylethyl Amine Chemistry

Development of Green Chemistry Approaches for Amine Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally friendly synthesis methods. For bulky secondary amines like Butyl(1-cyclohexylethyl)amine, green chemistry approaches are crucial to minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgrsc.org Traditional methods for synthesizing secondary amines often involve harsh reagents and produce significant waste streams. rsc.org Future research is focused on developing cleaner and more efficient synthetic routes.

One promising area is the use of reductive amination over heterogeneous catalysts. This one-pot reaction combines a ketone (cyclohexyl ethyl ketone) and an amine (butylamine) with a reducing agent, often hydrogen, in the presence of a solid catalyst. researchgate.netdocumentsdelivered.com This method is highly atom-economical as the main byproduct is water. Research is ongoing to develop non-precious metal catalysts, such as those based on cobalt or nickel, to further enhance the sustainability of this process. documentsdelivered.commdpi.com

Another innovative approach is the hydrogen borrowing or hydrogen autotransfer methodology. rsc.orgresearchgate.net This process involves the reaction of an alcohol with an amine, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. The hydrogen for the reduction is "borrowed" from the initial alcohol substrate and later returned. This method avoids the need for an external hydrogen source and is considered a highly green synthetic route.

Enzymatic synthesis also presents a compelling green alternative. nih.gov Lipases, for instance, have been shown to catalyze the formation of amides, and similar enzymatic systems could be developed for the synthesis of amines under mild conditions. nih.gov The high selectivity of enzymes can lead to purer products and reduce the need for extensive purification steps.

Table 1: Comparison of Green Synthesis Methods for Secondary Amines
Synthesis MethodKey AdvantagesPotential Catalysts/ReagentsPrimary Byproduct
Reductive AminationHigh atom economy, one-pot reactionHeterogeneous catalysts (e.g., Co, Ni, Cu) researchgate.netdocumentsdelivered.comWater
Hydrogen BorrowingNo external hydrogen source needed, high atom economyTransition metal complexes (e.g., Ru, Ir) rsc.orgWater
Enzymatic SynthesisHigh selectivity, mild reaction conditions, renewable catalystsLipases, transaminases nih.govWater

Expansion of Catalytic Applications in Sustainable Chemical Processes

The steric hindrance and electronic properties of this compound make it a candidate for applications in catalysis, either as a ligand for metal complexes or as an organocatalyst itself. The development of novel catalytic systems is a cornerstone of sustainable chemistry.

As a bulky secondary amine, this compound can be used to synthesize N-heterocyclic carbene (NHC) precursors . NHCs are a class of powerful ligands in organometallic catalysis, known for their strong σ-donating properties and their ability to stabilize metal centers in various oxidation states. The bulky cyclohexylethyl and butyl groups could impart unique steric and electronic properties to the resulting NHC ligands, potentially leading to catalysts with enhanced activity and selectivity in cross-coupling reactions, metathesis, and polymerization.

Furthermore, this compound and its derivatives could serve as organocatalysts for various transformations. Secondary amines are known to catalyze reactions through the formation of enamines or iminium ions. The specific steric bulk of this compound could be advantageous in asymmetric catalysis, where it could control the stereochemical outcome of a reaction.

There is also potential for using this compound in the development of frustrated Lewis pairs (FLPs) . FLPs are combinations of a bulky Lewis acid and a bulky Lewis base that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows them to activate small molecules like H₂, CO₂, and olefins. The steric bulk of this compound makes it an ideal candidate for the Lewis base component in an FLP.

Table 2: Potential Catalytic Applications of this compound
Catalytic SystemPotential Role of this compoundTargeted Chemical Transformations
N-Heterocyclic Carbene (NHC) LigandsPrecursor for bulky NHC ligandsCross-coupling, metathesis, polymerization
OrganocatalysisDirect catalyst or precursorAsymmetric synthesis, condensation reactions
Frustrated Lewis Pairs (FLPs)Bulky Lewis base componentActivation of small molecules (H₂, CO₂)

Integration of this compound Motifs into Functional Materials and Polymers

The incorporation of specific chemical motifs into polymers is a powerful strategy for creating functional materials with tailored properties. The this compound moiety, with its combination of a bulky cycloaliphatic group and flexible alkyl chains, could be a valuable building block for new polymers and materials.

One area of interest is the development of polymer stabilizers . Cyclohexylamine derivatives have been investigated for their potential to stabilize organic materials, particularly polymers, against degradation by light. google.com The bulky nature of the this compound structure could enhance the compatibility of the stabilizer with the polymer matrix and reduce issues like bleed-out, leading to longer-lasting protection.

This compound can also be incorporated as a monomer or a functional group in the synthesis of specialty polymers . For example, it could be used to create polyamides or polyimides with enhanced thermal stability and solubility in organic solvents. The bulky cyclohexyl group can disrupt polymer chain packing, leading to amorphous materials with improved processability.

In the realm of functional surfaces , polymers containing the this compound motif could be grafted onto surfaces to modify their properties. For instance, the amine group could serve as an anchor point for further chemical modifications or could be used to alter the surface energy and wettability of a material.

Table 3: Potential Applications in Functional Materials and Polymers
Application AreaFunction of this compound MotifPotential Benefits
Polymer StabilizersLight and thermal stabilizationImproved polymer durability, reduced bleed-out google.com
Specialty PolymersMonomer or functional side groupEnhanced thermal stability, increased solubility
Functional SurfacesSurface modification agentTunable wettability, anchor for further functionalization

Advanced Computational Studies for Predictive Design and Optimization of Amine-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.netacs.orgrsc.orgacs.orgrsc.org For this compound, computational studies can provide valuable insights that can guide experimental work and accelerate the development of new applications.

Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model the transition states and reaction pathways for the synthesis of this compound via different green chemistry routes. rsc.org This can help in identifying the most energetically favorable pathways and in designing more efficient catalysts. Computational studies can also predict the reactivity of this compound in various chemical transformations, aiding in the discovery of new reactions and applications.

Designing Novel Catalysts: By modeling the interaction of this compound-derived ligands with metal centers, computational chemistry can aid in the design of new catalysts with tailored properties. researchgate.net For example, the steric and electronic effects of the ligand on the catalytic activity and selectivity of a metal complex can be systematically studied to optimize catalyst performance.

Understanding Material Properties: Computational simulations can be used to predict the properties of polymers and materials incorporating the this compound motif. For instance, molecular dynamics simulations can provide insights into the morphology, thermal stability, and mechanical properties of these materials, facilitating the design of new functional polymers with desired characteristics.

Table 4: Key Parameters for Computational Studies of this compound
Computational MethodInvestigated PropertyPotential Insights
Density Functional Theory (DFT)Reaction energetics, electronic structureOptimization of synthesis, prediction of reactivity acs.orgrsc.orgrsc.org
Molecular Dynamics (MD)Polymer morphology, transport propertiesDesign of functional materials, understanding of bulk properties
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reactions, condensed-phase reactivityDesign of biocatalysts, understanding of solvent effects

Q & A

Q. What are the recommended synthetic routes for producing Butyl(1-cyclohexylethyl)amine with high purity, and how can intermediates be validated?

  • Methodological Answer : Begin with reductive amination or alkylation of 1-cyclohexylethylamine with butyl halides, optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst choice). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify intermediates using column chromatography or fractional distillation, and validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Ensure structural confirmation using infrared (IR) spectroscopy for functional groups like amines and alkanes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for ventilation and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste according to hazardous material guidelines. For respiratory protection in confined spaces, use NIOSH-approved respirators with organic vapor cartridges. Regularly monitor air quality to ensure exposure limits are not exceeded .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Employ ¹H/¹³C NMR to confirm molecular structure and stereochemistry. Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and quantification. Measure boiling/melting points via differential scanning calorimetry (DSC) and solubility profiles in polar/nonpolar solvents. For surface properties, conduct contact angle measurements or X-ray crystallography (if crystalline) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations. Compare experimental data with computational simulations (e.g., density functional theory (DFT)-predicted chemical shifts). Cross-validate using alternative techniques like circular dichroism (CD) for chiral centers or X-ray diffraction for absolute configuration. Document inconsistencies in error margins and systematically rule out solvent or impurity effects .

Q. What experimental design principles should guide optimization of reaction yields for this compound derivatives?

  • Methodological Answer : Use a Design of Experiments (DoE) approach, varying factors like temperature, catalyst loading, and stoichiometry. Apply response surface methodology (RSM) to identify optimal conditions. Validate reproducibility by repeating trials under controlled parameters. For kinetic studies, use in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. Compare results with literature mechanisms to refine hypotheses .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform molecular docking or MD simulations to study interactions with catalytic surfaces (e.g., transition metals). Calculate activation energies and transition states using quantum mechanical software (e.g., Gaussian, ORCA). Validate models against experimental kinetic data (e.g., Arrhenius plots). For ligand design, use frontier molecular orbital (FMO) theory to predict electron-rich sites prone to nucleophilic/electrophilic attack .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Identify rate-limiting steps via kinetic profiling. Introduce protecting groups (e.g., tert-butoxycarbonyl (Boc)) to prevent side reactions. Optimize workup procedures (e.g., pH-controlled extractions) to recover intermediates. Use scavenger resins or flow chemistry to improve efficiency. Document yield discrepancies in a contingency matrix and troubleshoot using failure mode and effects analysis (FMEA) .

Q. How can researchers evaluate the biological activity of this compound derivatives systematically?

  • Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC₅₀ determination). Pair with pharmacokinetic studies (e.g., metabolic stability in liver microsomes). Use high-throughput screening (HTS) to assess structure-activity relationships (SAR). Cross-reference with biochemical parameters (e.g., lipid profiles, coagulation times) to identify toxicity thresholds. Validate findings against primary literature and prioritize compounds for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.